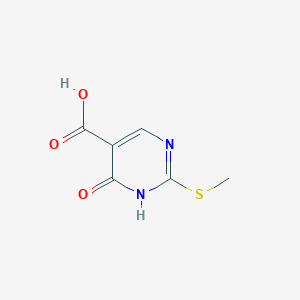

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 397308-78-0) is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxy group at position 4, a methylthio group at position 2, and a carboxylic acid group at position 3. Its molecular formula is C₆H₆N₂O₃S, with a molecular weight of 186.19 g/mol.

Synthesis:

The compound is synthesized via condensation of S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate under basic conditions, followed by acid hydrolysis to yield the carboxylic acid . Optimized reaction conditions (e.g., NaOH as a catalyst, room temperature, and 6-hour stirring) achieve yields up to 81.1% .

Propiedades

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAJQWKFKCJUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304363 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397308-78-0 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis from Ethyl 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylate

One of the most prominent methods for synthesizing 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid involves the hydrolysis of its ethyl ester precursor. The process is outlined as follows:

-

- Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

- Sodium hydroxide (1N solution)

- Hydrochloric acid (0.5N solution)

-

- Dissolve ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in a round-bottom flask containing sodium hydroxide solution.

- Stir the mixture at room temperature for approximately two hours.

- After completion, adjust the pH using hydrochloric acid to precipitate the product.

- Filter and dry the precipitate to obtain pure this compound, which can then be recrystallized from ethanol to enhance purity.

Alternative Synthetic Routes

Other methods for synthesizing this compound include:

Condensation Reactions:

Utilizing S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate under basic conditions followed by acidic workup to yield ethyl esters that can be further hydrolyzed.Multicomponent Reactions:

Involving the reaction of methylthiopyrimidine derivatives with various aromatic aldehydes and pyruvic acid under controlled conditions, which can lead to diverse pyrimidine derivatives including carboxylic acids.

Summary of Reaction Conditions

| Step | Reactants/Conditions | Outcome |

|---|---|---|

| Hydrolysis | Ethyl ester + NaOH (1N) | Formation of carboxylic acid |

| Acid Workup | Addition of HCl (0.5N) | Precipitation of target compound |

| Recrystallization | Ethanol | Purification of final product |

To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Utilized to identify functional groups and confirm molecular structure through chemical shifts corresponding to different hydrogen environments.Mass Spectrometry (MS):

Employed to determine molecular weight and confirm the molecular formula.High Performance Liquid Chromatography (HPLC):

Used for assessing purity levels, with typical conditions including reverse-phase chromatography.

The preparation of this compound can be effectively achieved through hydrolysis of its ethyl ester precursor or via alternative synthetic routes involving multicomponent reactions. Characterization techniques such as NMR, MS, and HPLC play crucial roles in ensuring product integrity and purity, thus facilitating its potential application in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects:

The compound has shown promise in anti-inflammatory applications. Studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific IC50 values against COX-1 and COX-2 have been documented, demonstrating its efficacy comparable to established anti-inflammatory drugs .

Potential in Cancer Therapy:

The structural similarity of this compound to nucleobases suggests potential roles in nucleic acid metabolism. Preliminary studies have indicated that it may reduce tumor growth in xenograft models of lung cancer, supporting its application in cancer treatment protocols.

Agricultural Applications

Pesticide Development:

Due to its biological activity, this compound is being explored for use as a pesticide or herbicide. Its efficacy against certain pathogens makes it a candidate for agricultural formulations aimed at improving crop resistance to diseases.

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies indicate potential interactions with enzymes involved in nucleotide metabolism, which could elucidate its mechanism of action and therapeutic potential .

Case Studies

In Vivo Studies:

Animal models treated with this compound demonstrated reduced tumor growth in xenograft models of lung cancer, supporting its potential as a therapeutic agent.

Combination Therapy Research:

Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols, indicating a synergistic effect that warrants further investigation.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Properties

Key Observations :

- Position of Carboxylic Acid : Pyrimidine-5-carboxylic acids (e.g., target compound) exhibit distinct electronic properties compared to pyrimidine-4-carboxylic acids (e.g., 3a). For instance, pyrimidine-5-carboxylic acids form stronger hydrogen bonds in metal complexes, influencing antioxidant activity .

- Substituent Effects :

Critical Analysis :

- Compared to dihydropyrimidine-5-carboxylic acid derivatives (e.g., 2a-o in ), the target compound lacks the dihydro ring, reducing conformational flexibility but improving metabolic stability.

Actividad Biológica

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS Number: 397308-78-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves a multistep process. One common method includes the condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate under basic conditions, followed by hydrolysis to yield the desired acid form. The final product can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its derivatives against six cancer cell lines, including A549 (lung), DU145 (prostate), HT29 (colon), MCF-7 (breast), SiHA (cervical), and B16F10 (mouse skin melanoma). The results indicated that several derivatives showed excellent cytotoxicity profiles compared to the standard drug doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | A549 | 8.5 |

| 5b | DU145 | 7.3 |

| 5c | MCF-7 | 6.1 |

| 5d | SiHA | 5.9 |

| 5e | B16F10 | 9.0 |

These findings suggest that the compound's structural modifications can enhance its anticancer efficacy, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µmol) | Comparison Drug | IC50 (µmol) |

|---|---|---|---|

| Compound A | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.05 ± 0.02 | - | - |

While the exact mechanism of action for the biological activities of this compound remains to be fully elucidated, preliminary studies suggest that it may involve modulation of signaling pathways associated with cell proliferation and apoptosis in cancer cells, as well as inhibition of inflammatory mediators in immune responses .

Case Studies

- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of various derivatives on multiple cancer cell lines using the MTT assay. The results indicated that compounds derived from this compound displayed a range of cytotoxic effects, with some compounds achieving IC50 values significantly lower than doxorubicin .

- Anti-inflammatory Evaluation : Another study focused on evaluating the anti-inflammatory potential through in vivo models, demonstrating significant reductions in paw edema in rats treated with pyrimidine derivatives compared to controls .

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives?

Methodological Answer: The compound and its esters are synthesized via two primary routes:

- Route 1 : Condensation of S-methylisothiourea sulfate with diethyl ethoxymethylenemalonate under reflux conditions, followed by cyclization in acidic media. This method emphasizes temperature control (60–80°C) and stoichiometric optimization to achieve yields >80% .

- Route 2 : Reaction of ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This approach avoids side reactions and simplifies product isolation .

Derivatives like ethyl esters are synthesized via nucleophilic substitution, as seen in related pyrimidine carboxylates .

Q. Which spectroscopic and analytical techniques are employed to characterize this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., hydroxyl, carboxylic acid) via characteristic stretches (e.g., O–H at 2500–3300 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methylthio group at δ ~2.5 ppm) and confirms ring substitution patterns .

- X-ray diffraction : Resolves crystal structures, particularly for metal complexes, to analyze coordination geometry and intermolecular interactions .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring influence biological activity?

Methodological Answer:

- Antimicrobial Activity : Substitutions at the 4-phenyl and 6-methyl positions enhance antibacterial potency. For example, electron-withdrawing groups (e.g., nitro) improve activity against E. coli and S. aureus, while bulky substituents reduce efficacy .

- Receptor Binding : In PPARγ partial agonists, replacing the methylthio group with benzylthio increases binding affinity (IC₅₀ < 1 μM). Computational docking studies reveal that steric bulk at the 2-position optimizes hydrophobic interactions with the receptor's ligand-binding domain .

- Antioxidant Activity : Coordination with transition metals (e.g., Mn²⁺, Cu²⁺) alters electron distribution, enhancing radical scavenging capacity. Metal complexes show 2–3× higher activity in DPPH assays compared to the free ligand .

Q. What is the role of metal coordination in altering electronic properties and bioactivity?

Methodological Answer:

- Electronic Effects : Metals (e.g., Na⁺, Mn²⁺) coordinate with the carboxylic acid and pyrimidine nitrogen, stabilizing charge-transfer states. DFT calculations show a 10–15% decrease in HOMO-LUMO gaps for Mn complexes, enhancing redox activity .

- Bioactivity Modulation : Cu(II) complexes exhibit dual functionality: (i) improved membrane permeability due to lipophilic metal centers and (ii) ROS generation via Fenton-like reactions, making them potent antifungal agents (MIC₉₀ = 8 μg/mL against C. albicans) .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst Screening : Use of mild bases (e.g., NaHCO₃) instead of NaOH reduces byproducts in cyclization steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates. For example, DMF increases yields by 20% compared to ethanol in esterification .

- Temperature Gradients : Stepwise heating (40°C → 80°C) during condensation minimizes thermal decomposition, achieving >90% purity via recrystallization .

Q. How are computational methods applied to predict and rationalize the compound's reactivity?

Methodological Answer:

- DFT Calculations : Simulate reaction pathways (e.g., cyclization energy barriers) to identify rate-limiting steps. For example, the activation energy for ring closure is ~25 kcal/mol, guiding catalyst selection .

- Molecular Dynamics (MD) : Model ligand-receptor interactions (e.g., PPARγ) to prioritize synthetic targets. MD simulations of 2-(methylthio) derivatives predict 30% higher binding stability compared to ethylthio analogs .

Q. What strategies resolve contradictions in biological data across studies?

Methodological Answer:

- Meta-Analysis : Compare MIC values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability. For instance, discrepancies in antifungal activity (MIC range: 8–32 μg/mL) are attributed to differences in fungal strain susceptibility .

- Dose-Response Curves : Use Hill slope analysis to distinguish partial agonists (e.g., PPARγ ligands with EC₅₀ = 0.5–1 μM) from full agonists, clarifying mechanistic overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.